Tert-butyl N-(acetamidomethyl)carbamate

Description

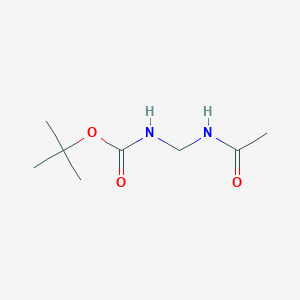

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(acetamidomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)9-5-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWULWTOZRRUIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Tert Butyl N Acetamidomethyl Carbamate and Its Analogs in Complex Molecule Synthesis

Strategic Intermediates in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in Tert-butyl N-(acetamidomethyl)carbamate find application as key building blocks in the synthesis of various bioactive molecules, including important classes of antibiotics.

The oxazolidinone class of antibiotics, which includes the clinically important drug Linezolid, is characterized by a core 1,3-oxazolidin-2-one ring. researchgate.net A common feature of many potent oxazolidinone antibacterials is an N-acetylaminomethyl side chain at the C-5 position of the oxazolidinone ring. researchgate.netnewdrugapprovals.org

While not a direct starting material, the synthesis of this crucial side chain often involves intermediates that are structurally analogous to this compound. The synthesis of Linezolid and its derivatives frequently involves the introduction of an aminomethyl group which is subsequently acetylated. orientjchem.orgresearchgate.net For example, a common synthetic route involves the reaction of a suitably protected (R)-epichlorohydrin with an aniline (B41778) derivative, followed by cyclization to form the oxazolidinone ring and subsequent conversion of a chloromethyl group to an N-acetylaminomethyl group. orientjchem.org The use of Boc-protected amine intermediates is a common strategy in these multi-step syntheses to ensure chemoselectivity. nih.gov Therefore, building blocks containing a protected amine and an acetamide (B32628) moiety are of significant strategic importance in the development of new oxazolidinone antibacterial agents. nih.gov

Building Blocks for Lacosamide Derivatives

The anticonvulsant drug Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a prime example of a pharmaceutical whose synthesis relies heavily on chiral amino acid precursors. Analogs of this compound, particularly N-Boc-D-serine, serve as critical starting materials for creating Lacosamide and its derivatives. The Boc group provides robust protection for the amine functionality, allowing for selective modification of other parts of the molecule.

The synthesis of Lacosamide from N-Boc-D-serine typically involves a sequence of key transformations. Initially, the hydroxyl group of N-Boc-D-serine is methylated, often using reagents like methyl iodide. Following this, the carboxylic acid is coupled with benzylamine (B48309) to form the corresponding amide. The final steps involve the deprotection of the Boc group to reveal the free amine, which is then acetylated to yield the final Lacosamide product. sigmaaldrich.comtandfonline.com This synthetic route highlights the essential role of the Boc-protected serine analog as a chiral building block that dictates the stereochemistry of the final active pharmaceutical ingredient.

| Starting Material | Key Transformation Steps | Final Product | Reference |

| N-Boc-D-serine | 1. O-methylation 2. Amide coupling with benzylamine 3. Boc deprotection 4. N-acetylation | Lacosamide | sigmaaldrich.com |

| D-serine | 1. N-protection with Boc-anhydride 2. O-methylation 3. Amide formation 4. Deprotection and Acetylation | Lacosamide | tandfonline.comnih.gov |

This strategic use of a Boc-protected amino acid allows for a controlled and stereospecific synthesis, which is crucial for the pharmacological activity of Lacosamide. nih.govresearchgate.net

Utility in PROTAC Linker Synthesis and Conjugation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. acs.org A critical component of a PROTAC is the linker, which connects the ligand that binds the target protein (the "warhead") to the ligand that binds the E3 ligase. Analogs of this compound, specifically mono-Boc-protected diamines, are extensively used as foundational building blocks for these linkers. scielo.org.mxnih.gov

These building blocks typically consist of an alkyl or polyethylene (B3416737) glycol (PEG) chain of varying length, with a Boc-protected amine at one terminus and a free amine or other reactive handle at the other. scielo.org.mx The free amine can be readily coupled to a carboxylic acid group on either the warhead or the E3 ligase ligand. Subsequently, the Boc group is removed under acidic conditions to expose the second amine, which can then be attached to the other half of the PROTAC molecule. scielo.org.mx This modular approach provides synthetic flexibility, allowing for the systematic variation of linker length and composition to optimize the efficacy of the PROTAC. acs.org

| Linker Building Block | Chain Length | Terminal Groups | Application |

| tert-Butyl (3-aminopropyl)carbamate | 3 carbons | Boc-amine, Primary amine | PROTAC Linker Synthesis |

| tert-Butyl (5-aminopentyl)carbamate | 5 carbons | Boc-amine, Primary amine | PROTAC Linker Synthesis |

| tert-Butyl (8-aminooctyl)carbamate | 8 carbons | Boc-amine, Primary amine | PROTAC Linker Synthesis |

| tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate | Propyl-piperazine | Boc-amine, Secondary amine | PROTAC Degrader Synthesis |

The stability of the Boc protecting group allows for a wide range of coupling chemistries to be employed in the synthesis of the PROTAC without premature deprotection. This has made mono-Boc-protected diamines indispensable reagents in the development of this cutting-edge therapeutic modality.

Formation of Other Bioactive Carbamate (B1207046) Scaffolds

The carbamate functional group is a prevalent feature in a multitude of biologically active compounds due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets. Tert-butyl carbamate derivatives serve as key intermediates in the synthesis of various bioactive scaffolds.

For instance, a series of novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and shown to possess anti-inflammatory activity. mdpi.com The synthesis of these compounds begins with the Boc protection of 2-nitroaniline (B44862) to form tert-butyl (2-nitrophenyl)carbamate. This intermediate is then subjected to reduction to yield tert-butyl (2-aminophenyl)carbamate. Finally, this aminophenyl carbamate is coupled with various substituted carboxylic acids to generate a library of bioactive amide derivatives. mdpi.com This synthetic strategy demonstrates how the tert-butyl carbamate moiety can be installed early in a synthetic sequence and carried through multiple steps to generate complex, biologically active molecules.

Application in the Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products is one of the most challenging and creative areas of organic chemistry. While the carbamate functional group is found in numerous natural products, and the Boc protecting group is a standard tool in multistep synthesis, the direct application of this compound or its immediate analogs in the total synthesis of complex natural products such as alkaloids or terpenes is not widely documented in the available literature. researchgate.netnih.gov

However, the principles of natural product synthesis often rely on the use of chiral building blocks derived from the "chiral pool," which includes amino acids. mdpi.com N-Boc protected amino acids, which are close analogs, are fundamental in peptide synthesis and have been incorporated into the synthesis of natural product-like molecules. scispace.com Strategies such as diversity-oriented synthesis (DOS) often employ versatile building blocks to create libraries of natural product analogs. Given the stability and reactivity profile of this compound and its analogs, they represent potential, albeit underexploited, building blocks for the synthesis of nitrogen-containing natural products or their analogs, particularly where a protected aminomethyl or related moiety is required.

Integration into Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.net These libraries are then screened for biological activity. Building blocks that are suitable for combinatorial synthesis must be readily available, have a stable protecting group, and possess a reactive functional group for coupling.

Mono-Boc-protected diamines and similar analogs of this compound are ideal candidates for combinatorial library generation. sigmaaldrich.comresearchgate.net The Boc group is stable to a wide range of reaction conditions used in library synthesis, such as amide couplings, reductive aminations, and Suzuki cross-couplings. This allows for the diversification of one part of the molecule while the other remains protected. The synthesis can be performed on a solid support, where the unprotected amine of the building block is first attached to the resin. Subsequent reaction cycles can introduce a variety of different chemical moieties. Finally, the Boc group can be removed, and a second set of diverse building blocks can be introduced at this position, leading to a large library of compounds from a few starting materials. This approach has been widely used to generate libraries for screening against various biological targets. acs.org

Derivatives, Analogs, and Structure Reactivity Studies of N Protected Carbamates

Structural Modifications of the tert-Butyl Carbamic Acid Core

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, forming a tert-butyl carbamate (B1207046). total-synthesis.com Its popularity stems from its stability under a variety of conditions and its facile removal under acidic conditions. total-synthesis.comorganic-chemistry.org Structural modifications to the tert-butyl carbamic acid core of molecules like tert-butyl N-(acetamidomethyl)carbamate can be explored to fine-tune the properties of the protecting group.

One common modification involves replacing the tert-butyl group with other alkyl or aryl groups, leading to a range of carbamate-based protecting groups with different lability. For instance, the substitution of the tert-butyl group can influence the steric hindrance around the carbamate nitrogen and the electronic properties of the carbonyl group, thereby altering its susceptibility to cleavage.

The synthesis of various N-protected carbamates can be achieved through several methods. A prevalent method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction is often carried out in the presence of a base, although it can proceed without one. total-synthesis.com Alternative reagents for Boc protection include tert-butyl chloroformate (Boc-Cl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). total-synthesis.com

The stability of the tert-butyl carbamate core is a key feature. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for selective deprotection of other protecting groups in the presence of a Boc group, a concept central to orthogonal protection strategies. The cleavage of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.com The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tertiary carbocation (isobutylene) and carbon dioxide. total-synthesis.com

| Protecting Group | Structure | Cleavage Conditions |

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Strong acid (e.g., TFA, HCl) |

| Cbz (Carboxybenzyl) | C₆H₅CH₂-O-CO- | Catalytic hydrogenation (H₂, Pd/C) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₄H₉CH₂-O-CO- | Base (e.g., piperidine) |

| Alloc (Allyloxycarbonyl) | CH₂=CHCH₂-O-CO- | Pd(0) catalyst |

Functionalization of the Acetamidomethyl Moiety

The acetamidomethyl group (-CH₂-NH-CO-CH₃) in this compound offers a site for further functionalization to create a diverse range of derivatives. The nitrogen and the methyl group of the acetyl moiety are potential points for chemical modification.

Functionalization can be envisioned through several synthetic strategies. For instance, the N-H bond of the acetamido group could potentially be alkylated or acylated under appropriate basic conditions, introducing a variety of substituents. However, the reactivity of this N-H bond would need to be carefully considered in relation to the carbamate nitrogen.

Another approach to functionalization could involve modifications of the methyl group of the acetyl moiety. For example, deprotonation of the α-carbon with a strong base could generate an enolate, which could then react with various electrophiles. This would allow for the introduction of alkyl, acyl, or other functional groups at this position. The feasibility of this approach would depend on the acidity of the α-protons and the stability of the resulting enolate.

In the context of peptide synthesis, the acetamidomethyl (Acm) group is a well-known protecting group for the thiol side chain of cysteine. researchgate.net The removal of the Acm group can be achieved under specific conditions, which highlights the chemical reactivity of this moiety. researchgate.net While the context is different, the chemistry associated with the Acm group in cysteine protection could provide insights into potential reactions for functionalizing the acetamidomethyl moiety in other molecules.

The synthesis of derivatives with a functionalized acetamidomethyl group would likely start from a precursor where the desired functional group is already incorporated into the acetamide (B32628) structure before its attachment to the aminomethyl carbamate core. For example, using a substituted acetyl chloride in the synthesis could directly lead to a functionalized derivative.

Design and Synthesis of Chiral N-Substituted Carbamate Derivatives

The introduction of chirality into N-substituted carbamate derivatives is of significant interest, particularly in the fields of medicinal chemistry and asymmetric synthesis. nih.gov The design of such molecules often involves the incorporation of stereogenic centers either in the substituent on the nitrogen or in the alcohol-derived portion of the carbamate.

One common strategy for the synthesis of chiral carbamates is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed. For example, chiral oxazolidinones have been used as auxiliaries to direct the stereoselective alkylation of N-acyl derivatives. wikipedia.org

Asymmetric synthesis provides another powerful approach to chiral N-substituted carbamates. This can involve the use of chiral catalysts or reagents to induce enantioselectivity in a reaction. For instance, asymmetric hydrogenation or asymmetric alkylation reactions can be employed to create stereogenic centers with high enantiomeric excess. The development of enantioselective cascade reactions has also enabled the efficient synthesis of complex chiral molecules containing carbamate moieties. nih.gov

The synthesis of chiral N-substituted carbamates can also be achieved by starting from chiral building blocks. Chiral amino alcohols, for example, can be used to synthesize chiral carbamates where the stereocenter is located in the backbone of the molecule. nih.gov The reaction of a chiral amine with a chloroformate or a dicarbonate is a straightforward method for preparing chiral N-substituted carbamates. ukzn.ac.za

The stereochemical outcome of these synthetic methods can be influenced by various factors, including the choice of solvent, temperature, and the nature of the reactants and catalysts. Detailed mechanistic studies are often necessary to understand the factors controlling the stereoselectivity and to optimize the reaction conditions. nih.gov

Orthogonal Protecting Group Pairs and Multi-Protection Schemes

In the synthesis of complex molecules with multiple functional groups, such as peptides and oligosaccharides, the use of orthogonal protecting groups is crucial. peptide.com An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. masterorganicchemistry.com The tert-butyl carbamate (Boc) group is a cornerstone of such strategies due to its unique cleavage conditions. total-synthesis.comorganic-chemistry.org

The Boc group is stable to a wide range of reagents, including bases and nucleophiles, and is also stable to catalytic hydrogenation. total-synthesis.com This stability allows it to be used in conjunction with other protecting groups that are labile under these conditions. For example, the Boc group is orthogonal to the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by treatment with a base like piperidine. organic-chemistry.orgamericanpeptidesociety.org This Boc/Fmoc orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS). biosynth.comnih.gov

Another important orthogonal partner for the Boc group is the carboxybenzyl (Cbz or Z) group. The Cbz group is typically removed by catalytic hydrogenation, a condition under which the Boc group is stable. total-synthesis.com The allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysis, also forms an orthogonal pair with the Boc group. total-synthesis.com

Multi-protection schemes often involve the simultaneous use of several orthogonal protecting groups to allow for the stepwise manipulation of a molecule. For instance, in the synthesis of a complex peptide, the N-terminal amino group might be protected with a Boc or Fmoc group, while the side chains of different amino acids are protected with other orthogonal groups. peptide.comsigmaaldrich.com This allows for the selective deprotection and modification of specific sites in the peptide chain.

The choice of protecting groups for a multi-step synthesis depends on the specific functional groups present in the molecule and the reaction conditions that will be employed in subsequent steps. Careful planning of the protection and deprotection sequence is essential for the successful synthesis of complex target molecules.

| Protecting Group Combination | Cleavage Condition for First Group | Cleavage Condition for Second Group | Orthogonality |

| Boc / Fmoc | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Yes |

| Boc / Cbz | Strong Acid (e.g., TFA) | Catalytic Hydrogenation | Yes |

| Boc / Alloc | Strong Acid (e.g., TFA) | Pd(0) Catalyst | Yes |

| Boc / Benzyl Ether | Strong Acid (e.g., TFA) | Catalytic Hydrogenation | Yes |

Impact of Substituent Effects on Reactivity and Stability

The reactivity and stability of carbamates, including this compound, can be significantly influenced by the electronic and steric effects of substituents on the molecule. nih.gov These effects can alter the electron density distribution within the carbamate moiety, affecting properties such as bond strengths, rotational barriers, and susceptibility to chemical or enzymatic degradation. acs.orgnih.gov

Studies on N-aryl carbamates have shown that the nature of the substituent on the aryl ring has a pronounced effect on the rotational barrier of the C-N bond. nd.edu Electron-donating groups on the aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This is because electron-donating groups increase the electron density on the nitrogen atom, enhancing the double bond character of the C-N bond through resonance. nd.edu Conversely, electron-withdrawing groups reduce the electron density on the nitrogen, leading to more single bond character and a lower rotational barrier. nd.edu

Substituent effects also play a crucial role in the chemical stability of carbamates, particularly their resistance to hydrolysis. The introduction of electron-donating substituents on the O-aryl moiety of carbamates has been shown to increase their hydrolytic stability. nih.gov This is attributed to a decrease in the electrophilicity of the carbamate carbonyl carbon, making it less susceptible to nucleophilic attack by water or other nucleophiles. nih.gov In contrast, electron-withdrawing groups can enhance the rate of hydrolysis. nih.gov

The metabolic stability of carbamate-containing compounds can also be modulated by substituents. For example, the introduction of certain groups can block sites of metabolic oxidation or alter the electronic properties of the molecule to reduce its recognition by metabolic enzymes. nih.gov Therefore, a thorough understanding of substituent effects is essential for the rational design of carbamate-based molecules with desired properties, such as controlled reactivity or improved pharmacokinetic profiles. nih.govnih.gov

The stability of the carbamate group is also influenced by its conformation, which can exist in syn and anti forms due to restricted rotation around the C-N bond. acs.org The relative populations of these rotamers can be affected by substituent-induced steric and electronic interactions. nd.edu

Computational and Theoretical Studies on Tert Butyl N Acetamidomethyl Carbamate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These methods provide information on electron distribution, molecular orbital energies, and the potential energy surface of a chemical system, which are crucial for predicting reactivity.

Density Functional Theory (DFT) has become a primary tool for elucidating complex reaction mechanisms. Instead of calculating the full wavefunction, DFT determines the electron density to calculate the system's energy. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying reaction pathways, including those for the synthesis and transformation of carbamates.

For reactions involving carbamate (B1207046) synthesis, such as the palladium-catalyzed formation of related compounds, DFT calculations can map the entire potential energy surface. mdpi.com This involves:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the minimum energy path.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm it connects the intended reactants and products.

By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the step-by-step mechanism, identifies the rate-determining step (the one with the highest energy barrier), and provides insights into the role of catalysts in lowering these barriers. mdpi.com For instance, in a catalyzed reaction, DFT can model the coordination of reactants to the metal center, ligand dissociation, and the subsequent elementary steps that lead to the final product. mdpi.com

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined as the energy difference between the transition state and the reactants. Its value is critical for predicting reaction rates.

In Synthesis: The formation of the carbamate linkage in Tert-butyl N-(acetamidomethyl)carbamate involves the reaction of an amine with an activating agent for the tert-butoxycarbonyl (Boc) group. Computational studies can model this process to determine the activation barriers for different synthetic routes, helping to identify the most efficient reaction conditions. For example, the presence of an electron-donating group on a reacting species can lower the HOMO-LUMO energy gap, which in turn reduces the activation energy for a reaction. mdpi.com

In Deprotection: The removal of the Boc group is a crucial step in synthetic chemistry, typically achieved under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation. DFT calculations can model this process to quantify the activation energy barrier. The stability of the amine conjugate acid plays a role; thermal deprotection studies in flow chemistry show that the ease of deprotection follows the sequence N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines, which correlates with the stability of the resulting amine and thus influences the activation barrier. nih.gov

Factors influencing these barriers, which can be systematically studied using computational methods, are summarized in the table below.

| Factor | Effect on Activation Energy | Rationale |

| Solvent Polarity | Can lower or raise Ea | Stabilizes or destabilizes charged intermediates and transition states. |

| Catalyst | Lowers Ea | Provides an alternative reaction pathway with a lower energy transition state. |

| Electronic Effects | Electron-donating groups on the nucleophile lower Ea | Increases the nucleophilicity of the amine, facilitating the attack on the carbonyl carbon. |

| Steric Hindrance | Increases Ea | Hinders the approach of reactants to the reaction center. |

| Temperature | Does not change Ea, but increases rate | Provides molecules with sufficient kinetic energy to overcome the barrier. |

Molecular Dynamics Simulations of Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution or in the solid state). mdpi.comresearchgate.net

For this compound, MD simulations can explore its conformational landscape. Key aspects include:

Rotational Barriers: The molecule has several rotatable bonds, including the C-N bonds of the carbamate and amide groups. The delocalization of the nitrogen lone pair into the adjacent carbonyl gives these bonds partial double-bond character, resulting in a significant rotational barrier and favoring planar conformations. nih.gov

Conformational Preferences: MD can identify the most stable conformers (low-energy states) and the pathways for interconversion between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Intermolecular Interactions: In a condensed phase, molecules interact with each other. For this compound, a key interaction is hydrogen bonding. Crystal structure analysis of the closely related tert-butyl N-acetylcarbamate reveals that molecules form centrosymmetric dimers through strong N—H⋯O hydrogen bonds. nih.gov MD simulations can model these interactions in solution, providing insights into aggregation and solvation effects.

The table below outlines key structural parameters that would be analyzed in an MD simulation of this system.

| Parameter | Description | Typical Focus of Analysis |

| Dihedral Angles | Torsion angles around key bonds (e.g., O=C-N-C, C-N-C=O). | Determining preferred conformations (e.g., cis vs. trans amide) and rotational freedom. |

| Bond Lengths/Angles | Distances and angles between bonded atoms. | Monitoring structural integrity and strain. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assessing the stability of the simulation and identifying conformational changes over time. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of each atom from its average position. | Identifying flexible and rigid regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Analyzing solvation shells and specific intermolecular interactions like hydrogen bonding. |

Mechanistic Insights from Computational Analysis of Carbocation Intermediates

Many reactions of this compound and its derivatives proceed through cationic intermediates. The acid-catalyzed deprotection involves the formation of a tert-butyl cation. More significantly, the acetamidomethyl portion can act as a precursor to a highly reactive N-acyliminium ion. This species is a powerful electrophile used in carbon-carbon bond-forming reactions.

Computational studies, particularly DFT, are invaluable for understanding the structure and reactivity of these transient intermediates. beilstein-journals.org For an N-acyliminium ion, calculations can provide:

Geometric Structure: N-acyliminium ions are planar, and this geometry is key to their reactivity. Calculations can determine precise bond lengths and angles.

Stability: The relative energies of different substituted N-acyliminium ions can be calculated to predict their ease of formation.

Conformational Analysis: In cyclic systems, N-acyliminium ions can exist in different conformations, such as pseudo-equatorial and pseudo-axial forms. DFT calculations can determine the energy difference between these conformers, which is often small but critical for determining stereochemical outcomes. For example, in a study of piperidine-derived N-acyliminium ions, the pseudo-equatorial conformation was found to be more stable than the pseudo-axial by 1.27 kcal/mol. nih.gov

Reaction Pathways: The attack of a nucleophile on the planar N-acyliminium ion can occur from two different faces. Computational modeling of the transition states for these two pathways can explain and predict the stereoselectivity of the reaction.

| Intermediate Type | Key Computational Insights | Relevance to this compound |

| tert-butyl cation | Stability, reaction pathways (e.g., elimination vs. substitution). | Understanding the byproducts and mechanism of Boc deprotection. |

| N-acyliminium ion | Planarity, conformational energies, frontier molecular orbitals (LUMO). | Predicting reactivity and stereoselectivity in C-C bond-forming reactions. |

Prediction of Stereochemical Outcomes in Chiral Synthesis

When reactions create a new chiral center, predicting and controlling the stereochemical outcome is a major challenge in organic synthesis. Computational chemistry provides a powerful framework for understanding the origins of stereoselectivity.

Reactions involving N-acyliminium ions derived from chiral precursors are a prime example. researchgate.netnih.gov The planar iminium ion can be attacked by a nucleophile from either its Re or Si face, leading to two different diastereomers. The preferred direction of attack is determined by the relative energies of the two competing transition states.

DFT calculations can be used to model these transition states with high accuracy. beilstein-journals.orgnih.gov The difference in the calculated free energies of activation (ΔΔG‡) between the two pathways can be directly related to the ratio of the products through the transition state theory equation. A study on the stereoselective addition of nucleophiles to cyclic N-acyliminium ions demonstrated that DFT calculations could accurately predict the observed high diastereoselectivities. beilstein-journals.orgbeilstein-journals.org The calculations revealed that the preferred attack pathway was the one that minimized steric clashes and maximized favorable orbital interactions in the transition state, which depended on the pre-existing conformation of the N-acyliminium ion.

| Transition State | Calculated Relative Free Energy (ΔΔG‡) | Predicted Product Ratio | Experimental Outcome |

| TS-axial (attack leading to axial product) | 1.5 kcal/mol | 12 : 1 | High diastereoselectivity |

| TS-equatorial (attack leading to equatorial product) | 0 kcal/mol (reference) | (equatorial favored) | (equatorial product is major) |

Note: Data in this table is representative and based on principles from studies on related N-acyliminium ions to illustrate the predictive power of the method. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl N-(acetamidomethyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via carbamate formation using coupling reagents. For example, tert-butyl carbamate derivatives are often prepared by condensing tert-butyl-protected amines with activated carbonyl groups. A common approach involves EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane or DMF . Reaction optimization (e.g., temperature, stoichiometry, and solvent polarity) is critical for minimizing side products like urea derivatives. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming the acetamidomethyl and tert-butyl groups. For instance, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR, while the carbamate carbonyl resonates at ~155 ppm in C NMR .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peak at m/z corresponding to CHNO).

- IR Spectroscopy : Confirms carbamate (C=O stretch at ~1700 cm) and amide (N-H bend at ~3300 cm) functionalities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Safety protocols for similar carbamates recommend using fume hoods, gloves, and eye protection during handling .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural validation?

- Methodology :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling. For example, SHELX programs refine crystal structures to resolve ambiguities in hydrogen bonding or torsional angles .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or dynamic conformers .

Q. What strategies optimize the diastereoselectivity of reactions involving this compound derivatives?

- Methodology :

- Chiral Auxiliaries : Introduce stereochemical control using Evans auxiliaries or tert-butyl sulfinamide.

- Solvent and Temperature Effects : Polar aprotic solvents (e.g., THF) at low temperatures (–78°C) can enhance selectivity by stabilizing transition states .

- Catalytic Asymmetric Synthesis : Chiral catalysts like BINOL-derived phosphoric acids may improve enantiomeric excess (ee) .

Q. How do hydrogen-bonding interactions in crystal structures influence the compound’s reactivity?

- Methodology : Analyze X-ray structures using ORTEP-3 for graphical visualization of hydrogen bonds (e.g., N–H···O interactions between carbamate and solvent). Such interactions can stabilize reactive intermediates or alter solubility . Pair this with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces .

Q. What computational tools predict the compound’s behavior in novel reaction environments?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using GROMACS.

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes for drug-discovery applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.